Magnolin

Description

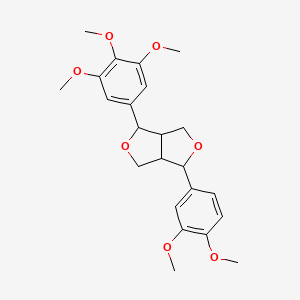

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHSKBTNZNJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for Magnolin Isolation, Extraction, and Purification

Conventional Extraction Techniques from Plant Biomass (e.g., Solvent Extraction, Heat-Reflux Extraction)

Conventional extraction methods are widely used for isolating compounds from plant materials. Solvent extraction involves using appropriate solvents to dissolve the target compound from the plant matrix. Heat-reflux extraction is a specific type of solvent extraction where the solvent is heated to its boiling point, and the vapor is condensed and returned to the extraction vessel, allowing for continuous extraction over a period. This method can improve extraction rates and reduce solvent usage compared to simple maceration. mdpi.com However, it may not be suitable for heat-sensitive compounds due to the prolonged heating time. mdpi.com

Traditional methods for preparing magnolol (B1675913) (a related lignan (B3055560) often found with magnolin) from Magnolia officinalis involve alcohol heat reflux extraction, followed by ether or ester extraction and concentration, and finally purification using column chromatography. google.com While effective, these traditional techniques can have drawbacks such as lower extraction rates and more complex separation steps. google.com

Advanced and Green Extraction Methodologies (e.g., Mechanochemical Extraction, Deep Eutectic Solvents, Microwave-Assisted Extraction)

More efficient and environmentally friendly extraction techniques are being developed to address the limitations of conventional methods, aiming to reduce pollution and costs. rsc.org

Mechanochemical extraction is an advanced technique that utilizes mechanical force, often through grinding with solid reagents, to disrupt plant cell walls and enhance the solubility and extraction of active compounds. rsc.orgresearchgate.net This method can improve extraction efficiency, facilitate the process, and reduce the reliance on harmful organic solvents. rsc.org For instance, mechanochemical extraction has been successfully employed to extract magnolol from Magnolia officinalis, resulting in higher yields compared to heat reflux extraction. rsc.orgresearchgate.net The process can involve milling the plant material with a solid reagent, such as Na2CO3, followed by extraction with water. rsc.orgresearchgate.netu-bordeaux.fr This approach can lead to the transformation of the target compound into a more water-soluble salt form, simplifying subsequent purification. researchgate.net

Deep Eutectic Solvents (DESs) represent a class of green solvents that are being explored for the extraction of natural products. mdpi.com DESs are mixtures of two or more components that form hydrogen bonds, resulting in a lower melting point than their individual components. mdpi.com They are often liquid at room temperature and can be biodegradable, aligning with green chemistry principles. mdpi.com Studies have investigated the use of various DESs for extracting lignanoids, including magnolol and honokiol (B1673403), from Magnolia officinalis residual waste biomass. mdpi.comnih.govresearchgate.net Different DES compositions and extraction parameters (e.g., liquid-solid ratio, temperature, time) can influence extraction efficiency. mdpi.comresearchgate.net

Microwave-assisted extraction (MAE) is another intensified technique that uses microwave energy to heat the solvent and plant matrix, accelerating the extraction of compounds. jst.go.jpnih.govresearchgate.net MAE can offer advantages such as decreased extraction time, reduced solvent consumption, and fewer sample clean-up steps compared to conventional methods. researchgate.netresearchgate.net MAE has been applied to the extraction of volatile compounds and polyphenols from Magnolia bark. jst.go.jpnih.govresearchgate.netnih.gov For the determination of This compound (B20458) content in Flos Magnoliae, a microwave-assisted extraction method using 75% ethanol (B145695) has been established. researchgate.net

Chromatographic Separation and Enrichment Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Preparative HPLC, High-Speed Counter-Current Chromatography (HSCCC), Medium Pressure Liquid Chromatography (MPLC), Hydrophilic Interaction Chromatography (HILIC), Supercritical Fluid Chromatography (SFC))

Chromatographic techniques are essential for separating and enriching this compound from crude plant extracts, which often contain a complex mixture of compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation and purification of natural products, including lignans (B1203133) like this compound. researchgate.netmdpi.com Preparative HPLC allows for the isolation of larger quantities of purified compounds. researchgate.netmdpi.commdpi.com Various stationary phases (e.g., C18) and mobile phases (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) with water or acidic solutions) can be employed depending on the properties of the target compound and the complexity of the extract. researchgate.netmdpi.comnih.govoup.com

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatographic technique that does not use a solid support, which can reduce sample loss and irreversible adsorption. HSCCC has been successfully applied for the preparative isolation and purification of lignans, including magnolol and honokiol, from Magnolia officinalis. researchgate.netnih.govnih.gov It has also been used for the separation and purification of this compound from Flos Magnoliae. researchgate.net Different solvent systems, typically composed of two immiscible phases, are used in HSCCC separations. researchgate.netnih.govresearchgate.net HSCCC can offer high productivity and efficiency for isolating gram-scale quantities of compounds. nih.gov

Medium Pressure Liquid Chromatography (MPLC) is another chromatographic technique used for the separation of compounds, often employed as a step before higher-resolution techniques like HPLC. mdpi.commdpi.comnih.gov MPLC typically uses larger particle sizes and lower pressures than HPLC. It can be used for initial fractionation of crude extracts. mdpi.comnih.gov

Hydrophilic Interaction Chromatography (HILIC) is a chromatographic mode used for separating polar compounds. While the search results mention HPLC, preparative HPLC, HSCCC, and MPLC in the context of Magnolia lignans, specific applications of HILIC or Supercritical Fluid Chromatography (SFC) directly for this compound purification were not prominently found in the provided snippets. However, these techniques are generally applicable to the separation of natural products based on their polarity and other chemical properties.

Chromatographic Separation Examples:

| Technique | Stationary Phase | Mobile Phase | Application | Purity Achieved (Example) | Reference |

| Preparative HPLC | C18 | Methanol/1% acetic acid in water (85/15, v/v) | Isolation of honokiol, magnolol, 4-O-methylhonokiol | Not specified for this compound | researchgate.net |

| HSCCC | N/A (liquid-liquid) | Light petroleum-ethyl acetate-methanol-1% acetic acid (5:5:7:3, V/V) | Isolation of honokiol and magnolol | >99.5% (for honokiol and magnolol) | researchgate.net |

| HSCCC | N/A (liquid-liquid) | Light petroleum-ethyl acetate-methanol-water (3:7:4:6, v/v) | Separation of biondnoid I and this compound | 98.7% (for this compound) | researchgate.net |

| Semi-preparative HPLC | C18 | Acetonitrile-water (35:65) or Acetonitrile-water (75:25) | Purification of neolignans (including magnolol) | Not specified for this compound | nih.gov |

| MPLC | Silica gel or RP silica | Gradient mixtures of n-hexane and EtOAc or aq. CH3CN | Fractionation of crude extract | Not applicable (fractionation) | mdpi.comnih.gov |

Purity Assessment and Confirmation Methodologies for Isolated this compound

After isolation and purification, assessing the purity of this compound and confirming its chemical structure are crucial. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is commonly used to determine the purity of isolated compounds by quantifying the target compound and detecting impurities. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comnih.govnih.gov The purity is typically expressed as a percentage based on the peak area of the target compound relative to the total peak area in the chromatogram. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful technique for confirming the chemical structure of isolated compounds and assessing their purity. researchgate.netresearchgate.netnih.govmdpi.comnih.govresearchgate.net By analyzing the characteristic signals in the NMR spectra, the identity and structural integrity of this compound can be verified. researchgate.netresearchgate.netnih.gov Quantitative NMR (qNMR) can also be used for the quantitative determination of compounds and purity assessment. mdpi.com

Mass Spectrometry (MS), often coupled with chromatography (e.g., HPLC-MS), provides information about the molecular weight and fragmentation pattern of the isolated compound, further aiding in its identification and confirmation of purity. mdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.gov

Other spectroscopic techniques, such as UV spectroscopy, can also be used for structural identification and purity assessment by analyzing the compound's absorbance characteristics at different wavelengths. nih.gov

In addition to chromatographic and spectroscopic methods, techniques like Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) can be used for purity assessment, often coupled with densitometry or MS detection. nih.govnih.gov

For quality control of plant extracts and supplements containing compounds like this compound, a combination of techniques such as 1H NMR and HPLC-DAD is considered an effective approach, providing both a comprehensive metabolite profile and targeted quantification of key compounds. mdpi.comnih.gov

Chemical Synthesis and Structural Modification Strategies of Magnolin

Total Synthesis Approaches for Magnolin (B20458)

While specific reports on the total synthesis of this compound itself were not prominently found in the search results, the total synthesis of related lignans (B1203133), such as bi-magnolignan, provides insights into the synthetic strategies applicable to this class of compounds. The total synthesis of bi-magnolignan, a lignan (B3055560) isolated from Magnolia officinalis, has been reported. This synthesis involved the construction of the bi-dibenzofuran skeleton through functional group interconversions of commercially available starting materials, followed by a Suzuki coupling and intramolecular dehydration to form the dibenzofuran (B1670420) framework. researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov The final step in the total synthesis of bi-magnolignan was accomplished through FeCl₃ catalyzed oxidative coupling. researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov These methods highlight the use of coupling reactions and cyclization strategies in constructing the core structures of lignans.

Semi-Synthetic Derivatization and Analog Development of this compound

Semi-synthetic approaches and the development of analogs have been extensively explored for magnolol (B1675913) and honokiol (B1673403), which are isomers of this compound and key bioactive constituents of Magnolia officinalis. nih.govresearchgate.net These studies provide valuable information applicable to this compound due to their structural similarities.

Semi-synthetic derivatization often focuses on modifying the phenolic hydroxyl groups and the allyl side chains present in these neolignans. For instance, studies on magnolol derivatives have involved structural modifications at positions including the phenolic hydroxyl groups and the allyl positions. researchgate.net Alkylation of phenolic hydroxyl groups has been explored, although in some cases, this has been shown to lower inhibitory activity in honokiol analogs. acs.org

The development of analogs also involves creating symmetrical and unsymmetrical derivatives with variations in alkyl chains and protection of phenolic hydroxyl groups. researchgate.net Metal-assisted cross-coupling reactions have been employed in the synthesis of unsymmetrical magnolol and honokiol analogs. nih.govresearchgate.net These approaches allow for the creation of a diverse library of compounds to investigate the impact of specific structural changes on biological activity. Derivatization strategies can also involve conjugating the neolignan core with other pharmacophores, such as the 1,3,5-triazine (B166579) ring system. hptlc-association.orgnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its observed biological activity. x-mol.netmdpi.commedchemexpress.com Extensive SAR investigations have been conducted on magnolol and honokiol derivatives to understand how structural modifications influence their pharmacological effects. nih.govresearchgate.net While direct SAR studies solely on this compound are less prevalent in the provided results, the findings from its isomers offer significant insights.

The phenolic hydroxyl groups are considered crucial for the biological activities of magnolol and honokiol. Studies on magnolol derivatives have indicated that hydroxyl groups play a key role in antifungal activity. rsc.org The position of hydroxyl groups on the biphenyl (B1667301) core is also important, influencing intramolecular hydrogen bonding and stabilization of the generated phenoxyl radical, which is relevant to antioxidant activity.

Modifications to the benzene (B151609) rings, such as the introduction of electron-withdrawing or electron-donating groups, have been explored in honokiol analogs. However, these modifications did not always lead to improved antiangiogenic potencies compared to the parent compound. acs.org The number of functional groups attached to the benzene ring can affect properties like hydrogen bonding ability.

The presence of allyl groups on the biphenyl core is another structural feature considered important for the biological properties of magnolol and honokiol. In magnolol derivatives, the allyl groups, along with the hydroxyl groups, have been indicated as active groups exerting anti-aging effects. researchgate.net

Alterations to the allyl bisphenol structure have been suggested to result in beneficial outcomes, including enhanced activity, reduced toxicity, and improved bioavailability. Studies involving the Claisen rearrangement of allyloxy neolignans demonstrate how modifications to the allyl ether can lead to new bisphenol neolignan structures.

Rational design in the synthesis of this compound derivatives and analogs is guided by SAR studies to optimize biological activity and improve physicochemical properties like solubility. The poor water solubility and low bioavailability of natural magnolol and honokiol are significant limitations for their clinical application. researchgate.net

Strategies to improve solubility have been investigated for magnolol, including the formation of nanoparticle systems. Magnolol nanoparticles have shown improved water solubility and physicochemical properties, attributed to reduced particle size, transformation to an amorphous structure, and the formation of hydrogen bonds with carriers.

SAR data helps in designing new molecules with enhanced biological activity by identifying structural elements that correlate with desired effects. medchemexpress.com By understanding the influence of phenolic hydroxyls, benzene ring substituents, and allyl group modifications, researchers can rationally design analogs with potentially improved potency, selectivity, and solubility characteristics, addressing the limitations of the natural compounds.

Compound Information

| Compound Name | PubChem CID |

| This compound | 169234 |

| Magnolol | 72300 |

| Honokiol | 10554 |

| Bi-magnolignan | Not available in search results |

Interactive Data Table: Antifungal Activity of Magnolol Derivatives

Based on the search results rsc.org, some magnolol derivatives have shown potent antifungal activity. An example of data that could be presented in an interactive table is shown below, illustrating the EC₅₀ values of select compounds against Botrytis cinerea.

| Compound | EC₅₀ (B. cinerea, μg/mL) | Relative Potency (vs. Magnolol) |

| Magnolol | 8.13 | 1.0 |

| L5 | 2.86 | ~2.8 |

Note: This table is illustrative, based on reported findings rsc.org. A comprehensive table would include data for all tested compounds and fungal species.

Interactive Data Table: Solubility of Magnolol

Solubility is a key factor for drug development. The following table presents solubility data for magnolol in different solvents based on search results nih.gov.

| Solvent | Solubility |

| Water | Slightly soluble nih.gov |

| DMSO | Soluble (20 mg/ml) nih.gov |

| DMF | 20 mg/ml |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |

| Ethanol (B145695) | Sparingly soluble (0.5 mg/ml) nih.gov |

Note: This table compiles solubility information from different sources and may show variations depending on the specific experimental conditions.

Mechanistic Investigations of Magnolin S Biological Activities in Preclinical Models

Antineoplastic and Anticancer Mechanisms in vitro and through Mechanistic in vivo Models

Preclinical studies have demonstrated magnolin's ability to inhibit tumor growth and survival across a range of cancer types, including prostate, breast, lung, liver, ovarian, and colorectal cancers, through various mechanisms both in vitro and in vivo. mdpi.com

Regulation of Cellular Proliferation and Anti-Proliferative Effects

This compound (B20458) has been shown to suppress the proliferation of various cancer cell lines. In prostate cancer, this compound prevented the growth and survival of PC3 and Du145 cells. mdpi.com Similarly, treatment with this compound suppressed proliferation in MDA-MB-231 breast cancer cells. mdpi.comjst.go.jp Studies in colorectal cancer cell lines, such as HCT116 and SW480, have also indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, as evidenced by reduced clonogenicity. researchgate.net this compound has been identified as a potent antiproliferative agent against PANC-1 prostate cancer cells with an IC50 value of 0.51 μM. mdpi.com In ovarian cancer, this compound inhibited the proliferation and colony expansion of TOV-112D cells. mdpi.comnih.gov

| Cancer Type | Cell Line | Effect on Proliferation | Key Finding | Source |

| Prostate Cancer | PC3, Du145 | Prevented growth and survival | Demonstrated in vitro and in vivo. mdpi.com | mdpi.com |

| Prostate Cancer | PANC-1 | Potent antiproliferative | IC50 of 0.51 μM. mdpi.com | mdpi.com |

| Breast Cancer | MDA-MB-231 | Suppressed proliferation | Downregulated CDK1. mdpi.comjst.go.jp | mdpi.comjst.go.jp |

| Colorectal Cancer | HCT116, SW480 | Significantly inhibited | Dose-dependent reduction in clonogenicity. researchgate.net | researchgate.net |

| Ovarian Cancer | TOV-112D | Inhibited proliferation | Suppressed colony growth. mdpi.comnih.gov | mdpi.comnih.gov |

Induction of Cell Cycle Arrest (e.g., G1/S, G2/M Phase)

This compound induces cell cycle arrest in various cancer cell types, hindering their uncontrolled division. In prostate cancer cells (PC3 and Du145), this compound caused cell cycle arrest through the activation of p53/p21 pathways. mdpi.com In colorectal cancer cells (HCT116 and HT29), this compound inhibits cell growth and causes cell cycle arrest in the G2/M phase. researchgate.net Another study in HCT116 and SW480 colorectal cancer cells showed that this compound promotes cell cycle arrest via the LIF/Stat3/Mcl-1 pathway. researchgate.netresearchgate.net this compound has also been reported to impair the G1/S cell cycle transition by suppressing ERKs/RSK2 signaling pathways. jst.go.jp In ovarian cancer TOV-112D cells, this compound led to G1 and G2/M cell cycle phase accumulation. nih.gov

Initiation and Modulation of Apoptotic Pathways (e.g., Caspase Cascade Activation, Bcl-2 Family Regulation, p53-Independent Mechanisms)

Apoptosis, or programmed cell death, is a critical mechanism targeted by this compound in cancer cells. This compound has been shown to induce apoptosis in various cancer models. mdpi.comresearchgate.netmdpi.com In prostate cancer cells, this compound induced apoptosis both in vitro and in vivo, increasing the expression of cleaved caspase-3. mdpi.com Treatment of MDA-MB-231 breast cancer cells with this compound promoted apoptosis and upregulated cleaved caspases 3 and 9, while downregulating the anti-apoptotic protein BCL2. mdpi.comjst.go.jp Caspase-9 plays a crucial role in regulating apoptosis and is involved in various stimuli, including many chemotherapeutic drugs. mdpi.com this compound is known to modulate the activity of caspase proteins through the MEK-ERK-BCL2 axis. mdpi.com

In colorectal cancer, magnolol (B1675913) (a related lignan (B3055560) with similar activities) induced apoptosis in HCT-116 cells, displaying features like DNA fragmentation and caspase-3 and poly(ADP-ribose) polymerase cleavages. nih.gov This was associated with the downregulation of the antiapoptotic protein Bcl2 and upregulation of pro-apoptotic proteins p53 and Bax, causing the release of mitochondrial cytochrome c. nih.gov Magnolol also triggered both death receptor-dependent (Fas/Fas-L mediated, cleaved caspase-8) and mitochondria-dependent (loss of ΔΨm, activated caspase-9, cleaved-caspase-3) apoptosis mechanisms in colorectal cancer cells. mdpi.com While some studies highlight p53 involvement in this compound-induced effects mdpi.comnih.gov, other research on related compounds suggests potential caspase-independent apoptosis mechanisms in certain cancer cell types nih.gov.

| Apoptotic Mechanism | Effect of this compound/Magnolol | Cancer Type(s) Affected | Key Players Involved | Source |

| Caspase Cascade Activation | Increased cleaved caspase-3 and caspase-9 | Prostate, Breast mdpi.comjst.go.jp | Caspase-3, Caspase-9. mdpi.comjst.go.jp | mdpi.comjst.go.jp |

| Activated caspase-3, -8, -9 | Colorectal, Liver (Magnolol) nih.gov | Caspase-3, Caspase-8, Caspase-9. nih.gov | nih.gov | |

| Bcl-2 Family Regulation | Downregulated BCL2 | Breast mdpi.comjst.go.jp | BCL2. mdpi.comjst.go.jp | mdpi.comjst.go.jp |

| Downregulated Bcl2, Upregulated Bax, p53 | Colorectal (Magnolol) nih.gov | Bcl2, Bax, p53. nih.gov | nih.gov | |

| Cytochrome c Release | Increased translocation from mitochondria | Colorectal, Liver (Magnolol) nih.govnih.gov | Cytochrome c. nih.govnih.gov | nih.govnih.gov |

| Death Receptor Pathway | Triggered Fas/Fas-L mediated apoptosis | Colorectal (Magnolol) mdpi.com | Fas, Fas-L, cleaved caspase-8. mdpi.com | mdpi.com |

| Mitochondrial Pathway | Induced loss of mitochondrial membrane potential | Colorectal (Magnolol) mdpi.com | ΔΨm, caspase-9, caspase-3. mdpi.com | mdpi.com |

| p53 Involvement | Activation of p53/p21 pathways | Prostate mdpi.com | p53, p21. mdpi.com | mdpi.com |

Inhibition of Cell Migration and Invasion (e.g., Matrix Metalloproteinase (MMP-2, MMP-9) Downregulation, Epithelial-Mesenchymal Transition (EMT) Modulation)

This compound has shown significant potential in inhibiting cancer cell migration and invasion, key processes in metastasis. Treatment with this compound suppressed invasion in MDA-MB-231 breast cancer cells. mdpi.comjst.go.jp this compound inhibited cell migration and invasion in human lung cancer cells (A549 and NCI-H1975). nih.govnih.gov This inhibition is associated with the downregulation of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes crucial for degrading the extracellular matrix and facilitating invasion. mdpi.comjst.go.jpnih.govnih.gov this compound suppressed the mRNA expression and secretion of MMP-9 in breast cancer cells. mdpi.com Studies have shown that this compound inhibits MMP-2 and MMP-9 gene expression and activity. nih.govnih.gov

Furthermore, this compound targets the ERKs/RSK2 signaling pathway to suppress epithelial-to-mesenchymal transition (EMT), a process that enhances cell migration and invasion. nih.govnih.gov This modulation involves changes in EMT marker proteins such as N-cadherin, E-cadherin, Snail, and Vimentin. nih.govnih.gov Magnolol, a related compound, has also been shown to inhibit migration and invasion in various cancer cells, including colorectal and glioblastoma, and to downregulate MMP-2 and MMP-9 expression in prostate cancer. nih.govoup.com

| Mechanism of Inhibition | Effect of this compound/Magnolol | Cancer Type(s) Affected | Key Players Involved | Source |

| Inhibition of Migration | Suppressed cell migration | Breast, Lung, Colorectal, Glioblastoma (Magnolol) mdpi.comnih.govnih.govnih.govoup.com | ERKs/RSK2, NF-κB, FAK (Magnolol). nih.govnih.govnih.govoup.com | mdpi.comnih.govnih.govnih.govoup.com |

| Inhibition of Invasion | Suppressed cell invasion | Breast, Lung, Colorectal, Glioblastoma (Magnolol) mdpi.comjst.go.jpnih.govnih.govnih.govoup.com | MMP-2, MMP-9, EMT markers. mdpi.comjst.go.jpnih.govnih.govnih.govoup.com | mdpi.comjst.go.jpnih.govnih.govnih.govoup.com |

| MMP Downregulation | Downregulated MMP-2 and MMP-9 expression/activity | Breast, Lung, Prostate (Magnolol) mdpi.comjst.go.jpnih.govnih.govoup.com | MMP-2, MMP-9. mdpi.comjst.go.jpnih.govnih.govoup.com | mdpi.comjst.go.jpnih.govnih.govoup.com |

| EMT Modulation | Suppressed epithelial-to-mesenchymal transition | Lung nih.govnih.gov | E-cadherin, N-cadherin, Snail, Vimentin. nih.govnih.gov | nih.govnih.gov |

Anti-angiogenic Potentials

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some research indicates that compounds from Magnolia species, including potentially this compound, may possess anti-angiogenic properties. While direct studies specifically detailing this compound's anti-angiogenic mechanisms are less prevalent in the provided results compared to other mechanisms, related lignans (B1203133) like magnolol have shown anti-angiogenic effects. mdpi.com Magnolol blocked vascular outgrowth in bladder cancer xenografts and restrained tumor growth. mdpi.com In endothelial cells, magnolol targeted VEGFR-dependent angiogenesis by repressing PI3K/Akt/mTOR and MAPK signaling pathways and inducing ROS-mediated apoptosis. mdpi.com Magnolol also reduced hypoxia/HIF-1α-mediated VEGF secretion in tumor cells. mdpi.com Although these findings are primarily for magnolol, they suggest a potential for similar anti-angiogenic activity by this compound, warranting further investigation.

Elucidation of Specific Molecular and Cellular Targets and Signaling Pathways

This compound exerts its anticancer effects by modulating various molecular targets and signaling pathways critical for cancer progression. A key target identified is the ERK1/2 signaling pathway. This compound inhibits the phosphorylation of MEK1/2 and extracellular-signal-regulated kinase (ERK)1/2. mdpi.comjst.go.jp this compound targets the active pockets of ERK1 and ERK2, inhibiting their kinase activity with IC50 values of 87 nM and 16.5 nM, respectively. nih.govmedchemexpress.com This inhibition of ERK is essential for this compound's action in breast cancer cells, affecting CDK1, BCL2, MMP2, and MMP9 expression and caspase activation. jst.go.jp

The Ras/ERKs/RSK2 signaling axis is also targeted by this compound. nih.govmedchemexpress.com this compound inhibits RSK2 phosphorylation and its downstream targets, including c-Jun, ATF1, and AP-1. mdpi.com This inhibition of ERKs/RSK2 signaling suppresses NF-κB transactivation activity, which is involved in cell migration and the expression of COX-2. nih.govnih.gov

This compound also influences other pathways. In prostate cancer, it reduced the activation of Akt protein kinase. mdpi.com Related studies on magnolol highlight the involvement of the PI3K/Akt/mTOR signaling pathway, which is often attenuated by magnolol across various cancer types. mdpi.comresearchgate.net Magnolol also activates the AMP-activated protein kinase (AMPK) signaling pathway in colorectal cancer cells, contributing to apoptosis and inhibition of migration/invasion. nih.gov The LIF/Stat3/Mcl-1 pathway is involved in this compound-induced autophagy and cell cycle arrest in colorectal cancer. researchgate.netresearchgate.net Additionally, this compound modulates proteins involved in cell cycle regulation (CDK1, p21, p27) mdpi.comresearchgate.net and apoptosis (Bcl-2 family, caspases, p53) mdpi.comjst.go.jpnih.govmdpi.comnih.gov.

| Signaling Pathway/Target | Effect of this compound/Magnolol | Associated Mechanisms | Source |

| ERK1/2 Signaling | Inhibition of phosphorylation/activity | Inhibition of proliferation, migration, invasion; modulation of CDK1, BCL2, MMPs, caspases. mdpi.comjst.go.jpnih.govnih.govmedchemexpress.com | mdpi.comjst.go.jpnih.govnih.govmedchemexpress.com |

| RSK2 Signaling | Inhibition of phosphorylation | Suppression of NF-κB activity, cell migration, EMT. nih.govnih.govmedchemexpress.com | nih.govnih.govmedchemexpress.com |

| Akt Signaling | Reduced activation | Inhibition of cell growth and death (Prostate). mdpi.com | mdpi.com |

| PI3K/Akt/mTOR Signaling | Attenuation (Magnolol) | Inhibition of proliferation, angiogenesis. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| NF-κB Signaling | Inhibition of transactivation/activity | Inhibition of migration, invasion, tumor progression (Magnolol). mdpi.comnih.govnih.govmedchemexpress.com | mdpi.comnih.govnih.govmedchemexpress.com |

| AMPK Signaling | Activation (Magnolol) | Apoptosis induction, inhibition of migration/invasion (Colorectal). nih.gov | nih.gov |

| LIF/Stat3/Mcl-1 Pathway | Blocking | Autophagy, cell cycle arrest (Colorectal). researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| MMP-2, MMP-9 | Downregulation of expression/activity | Inhibition of migration and invasion. mdpi.comjst.go.jpnih.govnih.govoup.com | mdpi.comjst.go.jpnih.govnih.govoup.com |

| CDK1, p21, p27 | Modulation of expression | Induction of cell cycle arrest. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Bcl-2 Family (Bcl2, Bax) | Downregulation of anti-apoptotic, upregulation of pro-apoptotic | Apoptosis induction. mdpi.comjst.go.jpnih.govnih.gov | mdpi.comjst.go.jpnih.govnih.gov |

| Caspases (3, 8, 9) | Activation | Apoptosis induction. mdpi.comjst.go.jpnih.govmdpi.comnih.gov | mdpi.comjst.go.jpnih.govmdpi.comnih.gov |

| p53 | Activation/Upregulation | Cell cycle arrest, apoptosis. mdpi.comnih.gov | mdpi.comnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., Extracellular Signal-Regulated Kinases (ERK1/2), Ribosomal S6 Kinase 2 (RSK2), p38, Jun N-terminal Kinases (JNK))

The MAPK signaling pathway is a crucial regulator of cellular responses to external stimuli, including growth factors and cytokines, and is often dysregulated in various diseases, including cancer and inflammatory conditions. This compound has been reported to target and modulate components of this pathway. Specifically, this compound has been shown to inhibit the Ras/ERKs/RSK2 signaling axis by directly targeting the active pockets of ERK1 and ERK2. medchemexpress.comresearchgate.net Studies have demonstrated that this compound inhibits cell migration and invasion by targeting the ERKs/RSK2 signaling pathway. researchgate.netfrontiersin.org This involves modulating epithelial-to-mesenchymal transition (EMT) marker proteins like N-cadherin, E-cadherin, Snail, Vimentin, and matrix metalloproteinases (MMPs). researchgate.net Furthermore, this compound has been observed to affect other MAPK components, including JNK and p38, with some studies indicating activation of JNK and suppression of ERK in certain cell lines, contributing to apoptosis induction. mdpi.comresearchgate.net In the context of anti-inflammatory effects, this compound can suppress the activation of p-Erk1/2. selleck.co.jp

Research findings related to this compound's effects on MAPK signaling are summarized in the following table:

| MAPK Component | Effect of this compound | Observed Outcome(s) | Preclinical Model/Cell Line(s) | Source |

| ERK1/2 | Inhibition of activation | Inhibition of cell migration and invasion, EMT modulation | RSK2(+/+) and RSK2(-/-) MEFs, A549 and NCI-H1975 lung cancer cells | researchgate.netfrontiersin.org |

| ERK1/2 | Targeting active pockets | Inhibition of cell transformation | Magnolia flos extract | medchemexpress.comselleck.co.jp |

| ERK | Suppression | Apoptosis induction | Human lung squamous carcinoma cells | mdpi.com |

| JNK | Activation | Apoptosis induction | Human lung squamous carcinoma cells | mdpi.com |

| p38 | Modulation (context-dependent) | Involved in various cellular responses | Generally implicated in inflammatory responses | frontiersin.orgmdpi.com |

| RSK2 | Downstream of ERK | Inhibition of cell migration and invasion, EMT modulation | RSK2(+/+) and RSK2(-/-) MEFs, A549 and NCI-H1975 lung cancer cells | researchgate.netfrontiersin.org |

Nuclear Factor-kappa B (NF-κB) Signaling Axis

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses, and its aberrant activation is implicated in various diseases, including cancer and chronic inflammation. This compound has been shown to be a potent inhibitor of NF-κB signaling. mdpi.comresearchgate.netselleckchem.com Studies using human U937 promonocytes demonstrated that magnolol (a related compound often studied alongside this compound) differentially down-regulated the expression of NF-κB-regulated inflammatory gene products such as MMP-9, IL-8, MCP-1, MIP-1α, and TNF-α. researchgate.net Pre-treatment with magnolol blocked TNF-α-induced NF-κB activation in different cell types by inhibiting the phosphorylation and degradation of the cytosolic NF-κB inhibitor IκBα and inhibiting IκB kinases (IKK) activity. researchgate.net Magnolol also inhibited the nuclear translocation and phosphorylation of the p65 subunit of NF-κB. researchgate.net This inhibition of NF-κB activity by this compound is considered a primary anti-metastatic mechanism and plays crucial functions in regulating tumor growth and metastasis. mdpi.com

Key findings on this compound's impact on NF-κB signaling are presented below:

| Target/Event | Effect of this compound | Observed Outcome(s) | Preclinical Model/Cell Line(s) | Source |

| NF-κB Activation | Inhibition | Reduced expression of inflammatory mediators, inhibition of tumor growth and metastasis | Various cancer types, U937 cells | mdpi.comresearchgate.netselleckchem.com |

| IκBα Phosphorylation/Degradation | Inhibition | Blockade of NF-κB activation | Human U937 promonocytes | researchgate.net |

| IKK Activity | Inhibition | Prevention of IκBα phosphorylation/degradation | Human U937 promonocytes | researchgate.net |

| p65 Nuclear Translocation/Phosphorylation | Inhibition | Blockade of NF-κB activation | Various cell types | researchgate.net |

| NF-κB Regulated Genes | Downregulation | Reduced inflammation, decreased metastasis (e.g., MMP-9, TNF-α, IL-8) | Human U937 promonocytes | researchgate.net |

Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Preclinical studies indicate that this compound can modulate this pathway. Magnolol has been shown to inactivate receptor tyrosine kinases like EGFR and VEGFR2, and upregulate PTEN activity, thereby inhibiting the abnormal PI3K/Akt/mTOR signaling in cancer cells. mdpi.com This inhibition of the PI3K/Akt/mTOR cascade is considered a major antiproliferative mechanism of magnolol. mdpi.com Magnolol has been observed to diminish the phosphorylation of PI3K, Akt, mTOR, p70S6K, and 4E-BP1 across various cancer types, suggesting a cancer type-independent inactivation of this pathway. researchgate.netnih.gov In glioma cells, magnolol induced autophagy by inhibiting the PI3K/AKT/mTOR pathway, as evidenced by the downregulation of pathway proteins and the reversal of this effect by an activator of the pathway. researchgate.net The blockade of the PI3K/PTEN/Akt pathway has also been linked to magnolol-induced autophagy in lung cancer cells. researchgate.net

The effects of this compound on the PI3K/Akt/mTOR pathway are summarized below:

| Pathway Component | Effect of this compound | Observed Outcome(s) | Preclinical Model/Cell Line(s) | Source |

| PI3K/Akt/mTOR | Inhibition of activation | Inhibition of cell growth and proliferation, autophagy induction | Various cancer types (bladder, colon, gastric, glioblastoma, lung, melanoma, ovarian, prostate, skin), glioma cells, H460 cells | researchgate.netmdpi.comnih.govresearchgate.net |

| PI3K | Decreased phosphorylation | Inhibition of downstream signaling | Various cancer types | researchgate.netnih.gov |

| Akt | Decreased phosphorylation | Inhibition of downstream signaling, autophagy induction | Various cancer types, glioma cells, H460 cells | researchgate.netnih.govresearchgate.netresearchgate.net |

| mTOR | Decreased phosphorylation | Inhibition of downstream signaling, autophagy induction | Various cancer types, glioma cells | researchgate.netnih.govresearchgate.net |

| p70S6K | Decreased phosphorylation | Inhibition of protein synthesis | Various cancer types | researchgate.netnih.gov |

| 4E-BP1 | Decreased phosphorylation | Inhibition of protein synthesis | Various cancer types | researchgate.netnih.gov |

| PTEN | Upregulation/Activation | Inhibition of PI3K/Akt signaling | Various cancer types, H460 cells | mdpi.comresearchgate.net |

Epidermal Growth Factor Receptor (EGFR) Pathway Interactions

The EGFR pathway plays a significant role in cell proliferation, survival, and migration, and its aberrant activation is implicated in many cancers. This compound has been shown to interact with the EGFR pathway. Magnolol can inactivate receptor tyrosine kinases, including EGFR. mdpi.com this compound, as a component of Magnolia flos, has been shown to inhibit cell transformation induced by tumor promoters such as epidermal growth factor (EGF) by targeting ERK1 and ERK2. selleck.co.jp In prostate cancer cells, magnolol treatment decreased the concentration of phosphorylated AKT and affected the EGFR signal transduction pathway, contributing to apoptosis induction. mdpi.com Studies on lignans from Magnolia fargesii, including this compound, suggest that their anti-inflammatory activity in airway epithelial cells stimulated by cigarette smoke condensate may be mediated through the suppression of EGFR signaling, including the inhibition of its downstream effectors, ERK and Akt. frontiersin.org

Interactions of this compound with the EGFR pathway are detailed below:

| Pathway Component | Effect of this compound | Observed Outcome(s) | Preclinical Model/Cell Line(s) | Source |

| EGFR | Inactivation/Suppression | Inhibition of downstream signaling, anti-inflammatory effects | Various cancer types, airway epithelial cells | frontiersin.orgmdpi.com |

| EGFR Signal Transduction | Affected | Apoptosis induction | Human prostate cancer cells | mdpi.com |

| Downstream of EGFR (ERK, Akt) | Inhibition | Anti-inflammatory effects | Airway epithelial cells stimulated by cigarette smoke condensate | frontiersin.org |

| Cell Transformation induced by EGF | Inhibition | Inhibition of cell growth | Cells treated with tumor promoters | selleck.co.jp |

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases, particularly colorectal cancer. This compound has been reported to modulate this pathway. Magnolol has been found to inhibit the nuclear translocation of β-catenin and significantly suppress the binding of β-catenin/TCF complexes onto their specific DNA-binding sites in the nucleus, thereby inhibiting the growth of colon cancer cells. researchgate.net Abnormal activation of the Wnt/β-catenin pathway and upregulation of the β-catenin/T-cell factor (TCF) response to transcriptional signaling play a critical role in colorectal carcinogenesis. researchgate.net

The impact of this compound on the Wnt/β-catenin pathway is summarized below:

| Pathway Component | Effect of this compound | Observed Outcome(s) | Preclinical Model/Cell Line(s) | Source |

| β-catenin | Inhibition of nuclear translocation | Inhibition of colon cancer cell growth | Colon cancer cells | researchgate.net |

| β-catenin/TCF Complexes | Suppression of binding to DNA-binding sites | Inhibition of colon cancer cell growth | Colon cancer cells | researchgate.net |

| Wnt/β-catenin Pathway | Inhibition of activation | Inhibition of tumor progression, especially in CRC | Various cancer types, colon cancer cells | mdpi.comresearchgate.netfrontiersin.org |

Autophagy Modulation as a Mechanism of Action

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, playing a complex role in cancer depending on the context. This compound has been shown to modulate autophagy, contributing to its biological effects. Magnolol has been reported to induce autophagic cell death by suppressing the levels of phosphorylated AKT and mammalian target of rapamycin (mTOR). mdpi.comresearchgate.net It can also cause lung cancer autophagy by blocking the PI3K/PTEN/AKT pathway. mdpi.comresearchgate.net In human non-small lung cancer H460 cells, magnolol induced cell death via autophagy, not apoptosis, and the blockade of the PI3K/PTEN/Akt pathway was suggested to be related to this induction. researchgate.net In glioma cells, magnolol induced cytotoxic autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway. researchgate.net This was supported by increased expression of autophagy markers like Beclin-1, Atg5-Atg12, and LC3-II, and lower p62 expression. researchgate.net Blocking autophagy with an inhibitor reversed the anti-glioma effects of magnolol, highlighting the cytotoxic role of this compound-induced autophagy in this context. researchgate.net

Research findings on this compound's modulation of autophagy are presented in the table below:

| Cellular Process/Pathway | Effect of this compound | Observed Outcome(s) | Preclinical Model/Cell Line(s) | Source |

| Autophagy | Induction (cytotoxic in certain contexts) | Cell death, anti-glioma effects | Lung cancer cells (H460), glioma cells | mdpi.comresearchgate.netresearchgate.net |

| PI3K/Akt/mTOR Pathway | Inhibition | Induction of autophagy | Lung cancer cells (H460), glioma cells | researchgate.netresearchgate.net |

| PI3K/PTEN/Akt Pathway | Blocking | Induction of autophagy | Lung cancer cells (H460) | researchgate.net |

| p-AKT and mTOR Levels | Suppression | Induction of autophagic cell death | Various cell lines | mdpi.comresearchgate.net |

| Autophagy Markers (Beclin-1, Atg5-Atg12, LC3-II, p62) | Increased (Beclin-1, Atg5-Atg12, LC3-II), Decreased (p62) | Evidence of autophagy induction | Glioma cells | researchgate.net |

Anti-inflammatory Mechanisms

Beyond its effects on cancer-related pathways, this compound also exhibits significant anti-inflammatory properties in preclinical models. Magnolol has been shown to exert anti-inflammatory effects by decreasing the formation of eicosanoid mediators and leukotrienes, inhibiting histamine (B1213489) release, and reducing the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukins (IL)-4. nih.gov Magnolol can suppress the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory mediators like COX-2, TNF-α, and IL-6. mdpi.comresearchgate.netijbs.com In models of brain ischemia-reperfusion injury, magnolol treatment reduced the upregulation of TNF-α and IL-1β levels. nih.gov this compound and other lignans from Magnolia fargesii suppressed the inflammatory response in cigarette smoke-stimulated airway epithelial cells, potentially through the suppression of EGFR signaling and its downstream effectors ERK and Akt, leading to reduced levels of inflammatory cytokines such as IL-1β, IL-6, and IL-8. frontiersin.org

Table summarizing the anti-inflammatory mechanisms of this compound:

| Inflammatory Mediator/Pathway | Effect of this compound | Observed Outcome(s) | Preclinical Model/Cell Line(s) | Source |

| Eicosanoid Mediators | Decreased formation | Anti-inflammatory effects | Preclinical models | nih.gov |

| Leukotrienes | Decreased formation | Anti-inflammatory effects | Preclinical models | nih.gov |

| Histamine Release | Inhibition | Anti-inflammatory effects | Preclinical models | nih.gov |

| Nitric Oxide (NO) | Reduced production | Anti-inflammatory effects | Preclinical models | nih.govnih.gov |

| TNF-α | Reduced production | Anti-inflammatory effects | Preclinical models, human U937 promonocytes, brain ischemia models | researchgate.netnih.govnih.gov |

| IL-4 | Reduced production | Anti-inflammatory effects | Preclinical models | nih.gov |

| IL-1β | Reduced levels | Neuroprotection, anti-inflammatory effects | Brain ischemia models | nih.gov |

| IL-6 | Reduced levels | Anti-inflammatory effects | Cigarette smoke-stimulated airway epithelial cells | frontiersin.orgijbs.com |

| IL-8 | Reduced levels | Anti-inflammatory effects | Human U937 promonocytes, cigarette smoke-stimulated airway epithelial cells | frontiersin.orgresearchgate.net |

| COX-2 | Inhibition | Anti-inflammatory effects | Preclinical models | researchgate.netijbs.com |

| NF-κB Signaling | Inhibition | Reduced expression of pro-inflammatory mediators | Various cell types, human U937 promonocytes | mdpi.comresearchgate.netijbs.com |

| EGFR/ERK/Akt Signaling | Suppression | Reduced inflammatory cytokine levels | Cigarette smoke-stimulated airway epithelial cells | frontiersin.org |

Inhibition of Pro-inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), Prostaglandin (B15479496) E2 (PGE2))

Studies have demonstrated that this compound can inhibit the production and expression of various pro-inflammatory mediators. For instance, magnolol (a related compound often studied alongside or referred to interchangeably with this compound in some contexts) has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated mouse uterine epithelial cells. nih.gov Similarly, magnolol inhibited the expression of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 cells in a dose-dependent manner. nih.gov this compound has also been found to reduce TNF-α and Prostaglandin E2 (PGE2) production. oup.com Furthermore, it has been shown to decrease PGE2 and nitric oxide (NO) production and suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS). oup.com The production of PGE2 during inflammation is mainly mediated by the COX-2 pathway. mdpi.com Magnolol treatment remarkably inhibited inflammatory responses evidenced by suppression of pro-inflammatory cytokine, prostaglandin E2, and nitrite (B80452) formation, as well as the expression of inducible nitric oxide synthase and cyclooxygenase-2 in Porphyromonas gingivalis LPS-stimulated mouse RAW 264.7 macrophages. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., Toll-like Receptor 4 (TLR4), JNK/p38, NF-κB, MAPK)

This compound exerts its anti-inflammatory effects, in part, by modulating key signaling pathways. Research indicates that magnolol can interfere with the Toll-like Receptor 4 (TLR4) mediated NF-κB and MAPK signaling pathways. nih.govresearchgate.net Specifically, magnolol suppressed LPS-induced NF-κB activation, IκBα degradation, and the phosphorylation of ERK, JNK, and p38 in RAW264.7 cells. nih.gov It could also significantly downregulate the expression of TLR4 stimulated by LPS. nih.gov In TNF-α-treated human aortic endothelial cells (HAECs), magnolol significantly reduced the phosphorylation of ERK, JNK, and p38. nih.gov The decrease in VCAM-1 expression in response to TNF-α treatment was affected by JNK and p38 inhibitors, but not by an ERK inhibitor. nih.gov Magnolol also attenuates NF-κB activation in TNF-α-stimulated HAECs. nih.gov Another study confirmed that magnolol inhibits NF-κB and MAPK signaling pathways. researchgate.net

Regulation of Cellular Adhesion Molecule Expression (e.g., Vascular Cell Adhesion Molecule-1 (VCAM-1))

This compound has been shown to regulate the expression of cellular adhesion molecules, which play a crucial role in the inflammatory process and leukocyte recruitment. Magnolol significantly decreased TNF-α induced Vascular Cell Adhesion Molecule-1 (VCAM-1) protein expression and mRNA stability in HAECs. nih.gov In vivo studies in TNF-α-treated apo-E deficient mice showed weaker VCAM-1 expression in the aortas with magnolol treatment. nih.gov These data suggest that magnolol suppresses VCAM-1 expression by inhibiting TNF-α-induced JNK/p38 phosphorylation and NF-κB activation, resulting in reduced leukocyte adhesion. nih.gov Magnolol also attenuated VCAM-1 expression in the aorta of cholesterol-fed rabbits. nih.gov

Antioxidant Mechanisms

This compound possesses antioxidant properties mediated through various mechanisms, including the direct scavenging of reactive oxygen species and the activation of endogenous antioxidant defense systems.

Scavenging of Reactive Oxygen Species (ROS)

This compound and related compounds like magnolol have demonstrated the ability to scavenge Reactive Oxygen Species (ROS). researchgate.netdovepress.comfrontiersin.orgcityu.edu.hk Plant polyphenols, in general, have considerable potential to scavenge free radicals such as ROS due to their chemical structure. mdpi.com Efficient ROS detoxification is crucial for preventing or limiting ROS-induced cellular damage. mdpi.com

Activation of Endogenous Antioxidant Pathways (e.g., Nrf2/HO-1)

A key mechanism underlying this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Magnolol significantly activated the Nrf2/HO-1 cascade in Porphyromonas gingivalis LPS-stimulated mouse RAW 264.7 macrophages. nih.gov The Nrf2 activation and HO-1 induction by magnolol were greatly diminished by blocking p38 MAPK activity and ROS production. nih.gov this compound effectively prevented cyclophosphamide-induced oxidative stress and inflammation, with its protective efficacy associated with the upregulation of Nrf2/HO-1 signaling. oup.com Nrf2 is recognized as a central transcription regulator activated in response to oxidative damage and inflammation, binding to the antioxidant response element (ARE) to activate the transcription of antioxidant genes like HO-1. oup.comdovepress.com Activation of Nrf2 is considered a crucial molecular target for enhancing antioxidant activity. oup.com Magnolol also activates NRF2/KEAP1 signaling pathways. researchgate.net

Neurobiological and Central Nervous System Mechanistic Effects

Preclinical studies suggest that this compound may exert effects on the central nervous system, including neuroprotective properties. Magnolol and honokiol (B1673403), major active substances from Magnolia officinalis, can cross the blood-brain barrier and exert neuroprotective effects through various mechanisms. nih.gov Magnolol has been reported to possess anti-Alzheimer's disease effects in experimental models, significantly alleviating Aβ-induced neurotoxicity via suppressing intracellular calcium elevation, reactive oxygen species production, caspase-3 activity, and inflammation, as well as promoting the phagocytosis and degradation of Aβ. nih.gov Magnolol has also been demonstrated to ameliorate learning and memory impairments by preserving cholinergic function. nih.gov Neuroinflammation plays an important role in Alzheimer's disease pathology, and magnolol has been reported to inhibit neuroinflammation. nih.gov Magnolol treatment attenuated the release of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α, while augmenting the production of an anti-inflammatory mediator like IL-10 in the brains of transgenic mouse models of Alzheimer's disease, indicating its anti-inflammatory potential in the CNS. nih.gov

Modulation of Neurotransmitter Receptors (e.g., GABAA Receptors)

Preclinical studies suggest that this compound can modulate neurotransmitter receptors, particularly GABAA receptors. GABAA receptors are the primary inhibitory neurotransmitter receptors in the mammalian brain and are targets for anxiolytic, sedative, and anticonvulsant drugs. nih.gov Research indicates that magnolol and its isomer honokiol, also found in Magnolia species, can enhance the activity of GABAA receptors. nih.govresearchgate.net This potentiation of GABAergic neurotransmission is consistent with the historical use of Magnolia extracts in traditional medicine for conditions like anxiety, depression, and seizures. nih.gov Studies examining the activity of magnolol and honokiol at different populations of neuronal and recombinant GABAA receptors have shown that they enhance both phasic and tonic GABAergic neurotransmission in hippocampal dentate granule neurons. nih.gov While modulation was observed across various receptor subunit compositions (α, β, or γ), the compounds demonstrated particularly high efficacy at δ-containing receptors. nih.gov This direct positive modulation of both synaptic and extra-synaptic GABAA receptor populations suggests a mechanism for potential anxiolytic, sedative, and anticonvulsant effects. nih.gov

Inhibition of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation in Neuronal Tissues (e.g., Dorsal Root Ganglion)

This compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in neuronal tissues, including the dorsal root ganglion (DRG). dntb.gov.uanih.gov ERK is a key enzyme in the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including pain signaling and neuronal sensitization. brieflands.comnih.gov Elevated levels of phosphorylated ERK contribute to enhanced neuronal gene transcription and long-term synaptic plasticity. brieflands.com

Studies investigating the effects of this compound on chemotherapy-induced peripheral neuropathy (CIPN) in mice, a condition associated with neuropathic pain and increased ERK phosphorylation in the DRG, have demonstrated that this compound administration can attenuate cold allodynia (a symptom of CIPN) and inhibit ERK phosphorylation in the DRG. dntb.gov.uanih.gov This suggests that this compound's analgesic effect in this preclinical model is mediated, at least in part, through the inhibition of ERK activation in sensory neurons. dntb.gov.uanih.gov Previous research has also indicated that this compound selectively inhibits the ERKs/RSK2 signaling pathway. researchgate.netnih.gov

Data from a study on paclitaxel-induced CIPN in mice showed that this compound treatment significantly reduced the pERK/ERK ratio in the DRG compared to the untreated group. nih.gov

Table 1: Effect of this compound on pERK/ERK Ratio in Mouse DRG (Preclinical Model of CIPN)

| Treatment Group | pERK/ERK Ratio (Arbitrary Units) |

| PTX (Untreated) | High |

| PTX + this compound (1h) | Lower than PTX |

| PTX + this compound (2h) | Lower than PTX |

Note: This table is illustrative based on the description in the source nih.gov and represents a significant reduction in pERK/ERK ratio upon this compound treatment.

Antimicrobial Activities

This compound, along with other compounds from Magnolia species, has demonstrated a range of antimicrobial activities against various pathogens, including fungi, bacteria, and Plasmodium species. researchgate.netmskcc.org Preclinical studies have explored the mechanisms behind these effects.

Antifungal Efficacy against Phytopathogenic Fungi

Magnolol, a compound structurally related to this compound and often found alongside it in Magnolia extracts, has shown promising antifungal activities against phytopathogenic fungi. researchgate.netnih.govresearchgate.net Studies have investigated its efficacy against fungi such as Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, and Sclerotinia sclerotiorum. nih.gov

Mechanistic studies suggest that the antifungal action of these compounds may involve altering mycelium morphology, increasing cell membrane permeability, and disrupting mitochondrial function in fungi. nih.govresearchgate.net For instance, research on magnolol's effect on Botrytis cinerea indicated that it caused changes in mycelial structure and increased extracellular conductivity, suggesting damage to the cell membrane. nih.govresearchgate.net

Antibacterial Efficacy and Mechanistic Insights

This compound and related compounds have exhibited antibacterial efficacy against various bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netnih.govnih.gov

Mechanistic investigations into the antibacterial effects of magnolol and honokiol against Staphylococcus aureus have identified the cell division protein FtsZ as a potential target. researchgate.net Computer-aided simulations and experimental studies suggest that these compounds can bind to and inhibit the polymerization of FtsZ, a protein crucial for bacterial cell division. researchgate.net This inhibition can lead to bacterial cell elongation and ultimately lethality. nih.gov

Furthermore, studies have shown that magnolol can enhance the antibacterial activity of conventional antibiotics like oxacillin (B1211168) against MRSA, potentially by inhibiting the expression of resistance genes such as mecA, mecI, femA, and femB. nih.gov This suggests a mechanism involving the modulation of bacterial resistance pathways and components of the cell wall. nih.gov

Anti-plasmodial Activity

Compounds from Magnolia species, including neolignans, have demonstrated anti-plasmodial activity in preclinical models. nih.gov While the specific mechanism of this compound's anti-plasmodial action requires further detailed investigation, studies on related lignans and neolignans have shown moderate activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The anti-plasmodial activity appears to be influenced by the structural characteristics of these compounds. nih.gov Research into novel antimalarial compounds is ongoing, with a focus on identifying agents with distinct mechanisms of action to combat drug resistance. biorxiv.orgdovepress.commdpi.com

Other Investigated Biological Activities (Mechanistic Preclinical)

Beyond the activities detailed above, preclinical mechanistic studies have explored other biological effects of this compound. These include its potential in cancer therapy, where mechanisms such as the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of various signaling pathways (e.g., PI3K/Akt/mTOR, MAPK, NF-κB) have been investigated. mdpi.commdpi.comnih.govresearchgate.netresearchgate.netmdpi.com this compound has been shown to suppress cell proliferation and transformation by inhibiting the ERKs/RSK2 signaling pathways and impairing the G1/S cell-cycle transition in preclinical cancer models. nih.govnih.gov It can also induce cellular senescence in certain cancer cell lines through the inhibition of ERK1/2. nih.govmdpi.com

Additionally, this compound has been investigated for its anti-inflammatory and antioxidant properties in preclinical settings, with mechanisms potentially involving the modulation of inflammatory enzymes and transcription factors. mskcc.orgmdpi.com

Table 2: Summary of Selected Mechanistic Findings of this compound in Preclinical Models

| Biological Activity | Investigated Mechanism(s) | Preclinical Model(s) | Source(s) |

| Modulation of GABAA Receptors | Positive allosteric modulation, enhancing phasic and tonic GABAergic neurotransmission, particularly at δ-containing receptors. | Neuronal and recombinant GABAA receptors, hippocampal dentate granule neurons. | nih.govresearchgate.net |

| Inhibition of ERK Phosphorylation | Inhibition of ERK1/2 phosphorylation, particularly in the DRG. Selective inhibition of ERKs/RSK2 pathway. | Mouse model of chemotherapy-induced peripheral neuropathy (CIPN), various cell lines. | dntb.gov.uanih.govresearchgate.netnih.gov |

| Antifungal Activity (Phytopathogenic) | Alteration of mycelium morphology, increased cell membrane permeability, disruption of mitochondrial function. | Botrytis cinerea, other phytopathogenic fungi. | nih.govresearchgate.net |

| Antibacterial Activity | Inhibition of bacterial cell division protein FtsZ polymerization. Modulation of bacterial resistance genes and cell wall components. | Staphylococcus aureus (including MRSA), Bacillus subtilis. | nih.govnih.govresearchgate.net |

| Anti-plasmodial Activity | Moderate activity observed; specific detailed mechanisms under investigation for related compounds. | Plasmodium falciparum. | nih.gov |

| Anticancer Activity | Induction of apoptosis, inhibition of cell proliferation/migration, modulation of PI3K/Akt/mTOR, MAPK, NF-κB pathways, inhibition of ERKs/RSK2, induction of cellular senescence. | Various cancer cell lines and xenograft models. | nih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.netmdpi.com |

| Anti-inflammatory/Antioxidant | Modulation of inflammatory enzymes and transcription factors. | Preclinical models of inflammation and oxidative stress. | mskcc.orgmdpi.com |

Vasodilatory Effects

Preclinical studies investigating the vasodilatory effects of compounds from Magnolia have provided some insights, although direct mechanistic data specifically for this compound is limited in the available literature. Studies on Magnolia volatile oil, a mixture containing various compounds, have indicated vasorelaxant effects in rat thoracic aortas. The proposed mechanisms involved the PI3K-Akt-NO pathway, KV channels, and Ca2+ channels fishersci.ca. Another study focusing on magnolol, an isomer of this compound also found in Magnolia, observed a modest reduction in coronary vascular resistance in rabbits only at a high concentration, suggesting that vasodilation may not be the primary mechanism for magnolol's cardioprotective effects wikipedia.org. While these studies provide context regarding related Magnolia constituents and potential pathways involved in vasorelaxation, the specific direct vasodilatory mechanisms of this compound require further dedicated investigation.

Immunomodulatory Properties (e.g., Inhibition of Histamine Release from Mast Cells)

This compound has demonstrated immunomodulatory properties in preclinical settings, notably concerning mast cell function and the release of inflammatory mediators. Studies have shown that this compound can inhibit allergen-induced histamine release from mast cells. This inhibitory effect has been linked to the modulation of store-operated calcium entry (SOCE) and the ORAI1 channel.

Furthermore, this compound has been shown to suppress inflammatory responses in macrophages. Investigations using RAW 264.7 cells stimulated with lipopolysaccharide (LPS) indicated that this compound inhibited the production of nitric oxide (NO) and suppressed the expression levels of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound also reduced the protein levels of matrix metalloproteinases (MMPs), including MMP-1, 3, 8, 9, and 13. The mechanism underlying these anti-inflammatory effects in macrophages involves the suppression of NF-κB activation through the inhibition of the TLR4 signaling pathway.

The following table summarizes some of the observed immunomodulatory effects of this compound in preclinical models:

| Biological Effect | Model System | Proposed Mechanism(s) | Source |

| Inhibition of allergen-induced histamine release | Mast cells | Inhibition of SOCE and ORAI1 channel | |

| Inhibition of NO production | LPS-stimulated RAW 264.7 cells | Suppression of NF-κB activation via TLR4 signaling pathway | |

| Inhibition of pro-inflammatory cytokine expression (TNF-α, IL-1β) | LPS-stimulated RAW 264.7 cells | Suppression of NF-κB activation via TLR4 signaling pathway | |

| Inhibition of MMP expression | LPS-stimulated RAW 264.7 cells | Suppression of NF-κB activation via TLR4 signaling pathway |

Platelet-Activating Factor (PAF) Antagonism

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in various inflammatory and thrombotic processes, including platelet aggregation. While PAF receptor antagonists have been explored as therapeutic agents, direct evidence specifically detailing this compound's mechanism as a PAF antagonist is limited in the available search results.

Studies on other Magnolia constituents, such as magnolol and honokiol, have provided some relevant findings. Magnolol and honokiol were reported to inhibit the synthesis of PAF in human polymorphonuclear leukocytes (PMNs). However, another study indicated that magnolol and honokiol did not inhibit platelet aggregation induced by PAF, although they did inhibit aggregation induced by other agonists like collagen and arachidonic acid. These findings suggest that while related compounds may influence PAF synthesis or platelet aggregation pathways, direct evidence for this compound acting as a PAF receptor antagonist was not found in the consulted literature.

Effects on Intestinal Epithelial Cell Apoptosis and Barrier Integrity in Colitis Models

Preclinical research has investigated the effects of this compound on intestinal epithelial cells and barrier integrity in the context of colitis models. Excessive intestinal epithelial cell apoptosis is recognized as a crucial factor contributing to the disruption of the intestinal barrier in inflammatory bowel diseases like Crohn's disease (CD) and ulcerative colitis (UC) wikipedia.org.

A study utilizing a TNBS-induced colitis mouse model and TNF-α-treated colon organoids demonstrated that this compound inhibits intestinal epithelial cell apoptosis wikipedia.org. This effect was associated with the alleviation of CD-like colitis symptoms, including reduced weight loss, colon shortening, and decreased disease activity index and histological scores wikipedia.org. This compound treatment also ameliorated intestinal barrier dysfunction and prevented the loss of tight junction proteins, such as ZO-1 and Claudin-1 wikipedia.org.

The underlying mechanism for this compound's anti-apoptotic effect on intestinal epithelial cells appears to involve the suppression of the PI3K/AKT signaling pathway wikipedia.org. By inhibiting this pathway, this compound helps to safeguard the intestinal barrier and mitigate colitis in preclinical models wikipedia.org.

The following table summarizes the key findings regarding this compound's effects on intestinal epithelial cells in colitis models:

| Biological Effect | Model System | Proposed Mechanism(s) | Source |

| Inhibition of intestinal epithelial cell apoptosis | TNBS-induced colitis mice, TNF-α-treated organoids | Suppression of the PI3K/AKT signaling pathway | wikipedia.org |

| Improvement of intestinal barrier integrity | TNBS-induced colitis mice | Inhibition of IEC apoptosis | wikipedia.org |

| Prevention of tight junction protein loss (ZO-1, Claudin-1) | TNBS-induced colitis mice, TNF-α-treated organoids | Inhibition of IEC apoptosis | wikipedia.org |

| Alleviation of colitis symptoms (weight loss, colon shortening, DAI, histology) | TNBS-induced colitis mice | Inhibition of IEC apoptosis | wikipedia.org |

Advanced Analytical Methodologies for Magnolin Characterization and Quantification in Research

Chromatographic Techniques for Quantitative and Qualitative Analysis (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are widely employed for both the qualitative and quantitative analysis of magnolin (B20458) due to their ability to separate and detect compounds within complex mixtures. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector (HPLC-UV), is a common method for the quantification of this compound. For instance, an HPLC method utilizing a Shim-Pack VP-ODS column with a mobile phase of acetonitrile (B52724) and water (40:60) and detection at 238 nm has been developed and validated for the determination of this compound content in Flos Magnoliae. researchgate.net This method demonstrated good linearity over a concentration range of 5.6-240.8 μg/ml, with a regression equation of A = 2.9227 × 10⁴c - 3617.4 (r=0.9999), where A is the peak area and c is the concentration. researchgate.net The method also showed good precision, reproducibility, and stability, with average recovery rates ranging from 100.39% to 103.82% for different concentrations. researchgate.net

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the simultaneous determination of this compound and related compounds, particularly in biological matrices like plasma. A rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of this compound and epithis compound A in rat plasma. nih.gov This method involved liquid-liquid extraction with tolterodine (B1663597) as an internal standard, separation on a Luna phenyl-hexyl column using 70% methanol (B129727) in 10mM ammonium (B1175870) formate (B1220265) as the mobile phase, and detection using electrospray ionization tandem mass spectrometry in multiple-reaction-monitoring mode. nih.gov The method showed linearity over a concentration range of 50-2500 ng/mL in rat plasma, with acceptable intra- and inter-day variability. nih.gov The lower limit of quantification for this compound was 50.0 ng/mL. nih.gov LC-MS/MS is also utilized for the identification and characterization of this compound metabolites. tandfonline.comkoreascience.krkoreascience.kr

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used, particularly for the analysis of volatile compounds in Magnolia extracts, which may include this compound or related structures. asianpubs.orgmdpi.comtandfonline.commdpi.comjst.go.jp

Spectroscopic Methods for Structural Elucidation and Purity Determination (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the chemical structure and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within the this compound molecule. mdpi.comvjol.info.vnplos.orgjst.go.jpthescipub.com Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the confirmation of the proposed structure of this compound and the identification of specific functional groups. mdpi.comvjol.info.vnplos.orgjst.go.jpthescipub.com Two-dimensional NMR techniques, such as HSQC and HMBC, further aid in assigning signals and establishing connectivity between atoms. vjol.info.vnplos.orgjst.go.jpthescipub.com While HPLC is commonly used for quantification, ¹H NMR spectroscopy has also been explored for the qualitative analysis and even quantitative determination of lignans (B1203133) like magnolol (B1675913) and honokiol (B1673403) in Magnolia bark, providing diagnostic signals for identification. mdpi.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which helps in structural confirmation. nih.govtandfonline.comkoreascience.krkoreascience.krasianpubs.orgmdpi.comtandfonline.commdpi.comjst.go.jpplos.orgthescipub.comnih.govutrgv.edunih.govresearchgate.netsemanticscholar.orgbiosino.orgendocrine-abstracts.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of this compound and its metabolites. koreascience.krkoreascience.krjst.go.jp LC-MS/MS, as mentioned earlier, is particularly valuable for both quantification and structural information through the fragmentation of the parent ion into product ions. nih.govtandfonline.comkoreascience.krkoreascience.krnih.govendocrine-abstracts.org For example, in a study using LC-HRMS, this compound showed a [M+H]⁺ ion at m/z 417.19031, with characteristic product ions observed at m/z 399.18030 (loss of water), m/z 328.13077, m/z 279.12270, m/z 249.11217, m/z 219.10172, m/z 189.09117, m/z 181.08603, and m/z 151.07545, which are indicative of its fragmentation pathways. koreascience.kr

In vitro Metabolism Characterization (e.g., Identification of Cytochrome P450 Enzymes Responsible for Biotransformation in Liver Microsomes)

Understanding the metabolism of this compound is essential for assessing its pharmacokinetic profile. In vitro metabolism studies, often utilizing human liver microsomes, are conducted to identify the metabolites formed and the enzymes responsible for their biotransformation. tandfonline.comkoreascience.krnih.govchemfaces.commdpi.comnih.govresearchgate.nettandfonline.com Incubation of this compound with human liver microsomes in the presence of an NADPH-generating system has been shown to result in the formation of several metabolites, including O-desmethyl this compound (M1 and M2), didesmethylthis compound (M3), and hydroxythis compound (M4 and M5). tandfonline.comnih.govchemfaces.com

Studies have characterized the specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound. CYP2C8, CYP2C9, CYP2C19, and CYP3A4 have been identified as major enzymes responsible for the formation of the two O-desmethyl magnolins (M1 and M2). tandfonline.comnih.govchemfaces.com This identification was based on correlation analysis, immunoinhibition experiments in human liver microsomes, and studies using human cDNA-expressed CYP enzymes. tandfonline.comnih.govchemfaces.com CYP2C8 was found to play a predominant role in the formation of hydroxythis compound (M4). tandfonline.comnih.govchemfaces.com These findings suggest that the metabolism of this compound involves multiple CYP enzymes, which could have implications for potential drug interactions. tandfonline.comnih.govchemfaces.com In addition to phase 1 metabolism (oxidation, demethylation, hydroxylation), phase 2 metabolism, such as glucuronidation and sulfation, can also occur. koreascience.krkoreascience.krnih.gov Studies using human and rat hepatocytes have identified numerous phase 1 and phase 2 metabolites, including glucuronides and sulfates of this compound and its phase 1 metabolites. koreascience.krkoreascience.kr For instance, glucuronides of O-desmethylthis compound and didesmethylthis compound, as well as sulfates of these metabolites, have been observed. koreascience.krkoreascience.kr Sulfation of magnolol, a related lignan (B3055560), has been shown to be primarily catalyzed by SULT1B1 in human liver S9 fractions. nih.gov

Future Directions and Emerging Research Opportunities in Magnolin Studies Preclinical and Academic Perspectives

Design and Synthesis of Novel Magnolin (B20458) Derivatives with Enhanced Pharmacological Profiles and Physicochemical Characteristics (e.g., improved solubility for in vitro and in vivo experimental systems)

A key area for future research involves the rational design and synthesis of novel this compound derivatives. This approach seeks to improve upon the parent compound's pharmacological profile and physicochemical properties, such as enhancing water solubility and bioavailability, which are known limitations for magnolol (B1675913), a related compound frontiersin.orgnih.gov. Poor aqueous solubility and low oral bioavailability have been identified as major factors limiting the clinical use of magnolol frontiersin.orgnih.gov.